Ethyl 5-bromo-2-methyl-3-nitrobenzoate CAS number and properties
Ethyl 5-bromo-2-methyl-3-nitrobenzoate CAS number and properties
Technical Guide: Ethyl 5-bromo-2-methyl-3-nitrobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory research professionals only. It is not a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols. All chemical handling should be performed by trained personnel in a controlled environment.
Abstract
Ethyl 5-bromo-2-methyl-3-nitrobenzoate is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group at specific positions on the benzoate ring, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a technical overview of its chemical identity, properties, a representative synthesis protocol, and crucial safety information, tailored for professionals in research and development.
Chemical Identity and Properties
Proper identification and understanding of a compound's properties are fundamental to its effective and safe use in a research setting.
Identifiers
The primary identifiers for Ethyl 5-bromo-2-methyl-3-nitrobenzoate are summarized below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 1486006-34-1 | [1] |
| Chemical Name | Ethyl 5-bromo-2-methyl-3-nitrobenzoate | [1] |
| Molecular Formula | C10H10BrNO4 | [1] |
| Molecular Weight | 288.1 g/mol | [1] |
Physicochemical Properties
The physical and chemical properties dictate the handling, storage, and reaction conditions for this compound. While specific experimental data for this exact compound is limited in publicly available literature, properties can be inferred from structurally similar compounds and supplier information.
| Property | Value | Notes |
| Physical Form | Solid | Based on related structures. |
| Purity | Typically >97% | Varies by supplier. |
| Storage Temperature | Room Temperature / Refrigerator | Refer to supplier-specific recommendations. |
Synthesis and Purification
Ethyl 5-bromo-2-methyl-3-nitrobenzoate is not a naturally occurring compound and must be prepared through synthetic organic chemistry. A common approach to similar substituted nitrobenzoates involves the nitration of a corresponding benzoate precursor.
Conceptual Synthesis Pathway
The synthesis of a substituted nitroaromatic compound like Ethyl 5-bromo-2-methyl-3-nitrobenzoate typically involves electrophilic aromatic substitution. The general principle is the nitration of a suitable precursor, in this case, likely Ethyl 5-bromo-2-methylbenzoate. The directing effects of the existing substituents (bromo and methyl groups) will influence the position of the incoming nitro group.
Below is a diagram illustrating a plausible, generalized workflow for the synthesis and purification of such a compound.
Caption: Generalized workflow for the synthesis of a nitrobenzoate derivative.
Representative Experimental Protocol (Nitration of a Benzoate Ester)
This protocol is adapted from established procedures for the nitration of benzoate esters and serves as an illustrative guide.[2][3][4] It must be adapted and optimized for the specific substrate, Ethyl 5-bromo-2-methylbenzoate.
Materials:
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Ethyl 5-bromo-2-methylbenzoate (Starting Material)
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Concentrated Sulfuric Acid (H₂SO₄) (CORROSIVE)[3]
-
Concentrated Nitric Acid (HNO₃) (CORROSIVE, OXIDIZING)[3]
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Ice
-
Dichloromethane (DCM) or other suitable organic solvent
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Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with careful swirling.[3] Allow this mixture to cool.
-
Causality: The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5] Pre-cooling is essential to control the exothermic reaction.
-
-
Reaction Setup: Dissolve the starting material, Ethyl 5-bromo-2-methylbenzoate, in concentrated sulfuric acid in a round-bottom flask. Cool this mixture to 0-5 °C using an ice-water bath.[2]
-
Causality: Sulfuric acid serves as both the solvent and the catalyst. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted byproducts.[4]
-
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the benzoate ester over an extended period.[4] The temperature must be carefully maintained between 5-15 °C throughout the addition.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a designated time (e.g., 15-30 minutes).[4][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice in a beaker with stirring.[2][4] A solid precipitate of the crude product should form.
-
Causality: Pouring the acidic mixture into ice water serves multiple purposes: it stops the reaction, dilutes the strong acid, and precipitates the water-insoluble organic product.
-
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[4]
-
Purification: The crude product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[7] Alternatively, recrystallization from a suitable solvent like ethanol or methanol may be effective.[2]
-
Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified through spectroscopic methods (NMR, IR, MS) and melting point analysis.
-
Safety and Handling
While a specific, comprehensive safety data sheet for Ethyl 5-bromo-2-methyl-3-nitrobenzoate is not widely available, the hazards can be inferred from its functional groups and data on structurally similar chemicals. The following information is a guideline and must be supplemented by a formal institutional safety assessment.
Hazard Identification
Based on analogous compounds like methyl 5-bromo-2-methyl-3-nitrobenzoate and other nitroaromatics, the following hazards should be anticipated.[8][9]
| Hazard Class | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Irritation | Category 2 (Causes skin irritation) | H315[8] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | H319[8] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335 |
This table is illustrative. Always refer to the specific SDS provided by the supplier.
Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure risk.
-
Engineering Controls: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In case of exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Applications in Research
Substituted nitrobenzoates are versatile intermediates in medicinal chemistry and materials science. The specific arrangement of the bromo, methyl, and nitro groups on Ethyl 5-bromo-2-methyl-3-nitrobenzoate provides several synthetic handles.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative). This amine is a key precursor for the formation of amides, sulfonamides, ureas, and for constructing heterocyclic ring systems common in drug scaffolds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for the displacement of the bromide by various nucleophiles.
-
Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.
The combination of these reactive sites makes this compound a valuable building block for creating libraries of compounds for screening in drug discovery programs.
Caption: Synthetic utility of Ethyl 5-bromo-2-methyl-3-nitrobenzoate.
References
-
Ethyl 5-bromo-2-nitrobenzoate — Chemical Substance Information. NextSDS. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
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METHYL m-NITROBENZOATE. Organic Syntheses Procedure. [Link]
-
Methyl 3-nitrobenzoate. ChemBK. [Link]
-
Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564. PubChem. [Link]
-
Nitration of methyl benzoate | Resource. RSC Education. [Link]
-
Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate.
-
(PDF) Nitration of Methyl Benzoate. ResearchGate. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
Sources
- 1. Ethyl 5-bromo-2-methyl-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. southalabama.edu [southalabama.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Methyl 5-bromo-2-methyl-3-nitrobenzoate | 220514-28-3 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]

